molecular formula C10H12N4OS B15496385 2-hydrazinyl-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-hydrazinyl-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B15496385
M. Wt: 236.30 g/mol
InChI Key: DNSALPSPBTXTOI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused cyclopentane-thiophene-pyrimidine tricyclic scaffold. The hydrazinyl (-NHNH₂) group at position 2 and methyl (-CH₃) substituent at position 3 distinguish it from other derivatives.

Properties

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

10-hydrazinyl-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C10H12N4OS/c1-14-9(15)7-5-3-2-4-6(5)16-8(7)12-10(14)13-11/h2-4,11H2,1H3,(H,12,13)

InChI Key

DNSALPSPBTXTOI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1NN)SC3=C2CCC3

Origin of Product

United States

Biological Activity

The compound 2-hydrazinyl-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate hydrazine derivatives with pyrimidine and thieno structures. A common synthetic route includes:

  • Formation of the Hydrazone : Reacting hydrazine with appropriate carbonyl compounds.
  • Cyclization : Utilizing cyclization reactions to form the bicyclic structure.
  • Functionalization : Modifying the resulting compound to enhance biological activity.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsYield (%)
1Hydrazone FormationHydrazine, Carbonyl70-90
2CyclizationAcid catalyst60-80
3FunctionalizationAlkyl halides50-75

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain hydrazinyl derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 50 µg/mL.

Anticancer Activity

The anticancer potential of This compound has been explored in several studies. For example:

  • Case Study : A study evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be around 15 µM for MCF-7 and 25 µM for HCT116 cells.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of DNA Synthesis : Compounds in this class often interfere with nucleic acid metabolism.
  • Induction of Apoptosis : Studies have shown that these compounds can activate caspase pathways leading to programmed cell death in cancer cells.

Table 2: Biological Activity Overview

Activity TypeCell LineIC50 (µM)Mechanism
AntimicrobialE. coli20Cell wall synthesis inhibition
AnticancerMCF-715DNA synthesis inhibition
AnticancerHCT11625Apoptosis induction

Case Studies

  • Anticancer Efficacy in Vivo : In a murine model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
  • Antimicrobial Screening : A comprehensive screening against multiple bacterial strains demonstrated that the compound has a broad spectrum of activity with notable efficacy against resistant strains.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in substituents, molecular formulas, and physical properties:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) References
2-Hydrazinyl-3-methyl-cyclopenta[...]one (Target) -NHNH₂ (C2), -CH₃ (C3) C₁₁H₁₃N₅OS Not reported Likely NH/NH₂ (IR ~3200–3400 cm⁻¹), CO (1690 cm⁻¹)
2-Hydrazino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one (14) -NHNH₂ (C2) C₁₀H₁₁N₅OS 265–267 NH (IR: 3200–3400 cm⁻¹), CO (1690 cm⁻¹)
3-Ethyl-2-sulfanyl-cyclopenta[...]one (CAS 332145-25-2) -SH (C2), -C₂H₅ (C3) C₁₁H₁₃N₂OS₂ Not reported SH (IR: ~2550 cm⁻¹), CO (1680–1700 cm⁻¹)
3-(4-Methoxyphenyl)-2-sulfanyl-cyclopenta[...]one (CAS 332145-18-3) -SH (C2), -C₆H₄OCH₃ (C3) C₁₇H₁₅N₂O₂S₂ Not reported Ar-CH (IR: ~3000 cm⁻¹), CO (1690 cm⁻¹)
2-Mercapto-3-methyl-cyclopenta[...]one (CAS 132605-19-7) -SH (C2), -CH₃ (C3) C₁₀H₁₀N₂OS₂ Not reported SH (IR: ~2550 cm⁻¹), CO (1680 cm⁻¹)

Key Observations :

  • Ring System Differences : The cyclopenta (5-membered) vs. benzo (6-membered) fused rings influence molecular rigidity and solubility. Cyclopenta derivatives may exhibit enhanced conformational flexibility compared to benzo analogs .
  • Melting Points : Benzo-fused hydrazinyl derivatives (e.g., compound 14) show higher melting points (265–267°C) due to stronger intermolecular interactions, while cyclopenta analogs lack reported data .

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